molecular formula C13H15N3OS2 B11588588 4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618072-01-8

4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11588588
CAS No.: 618072-01-8
M. Wt: 293.4 g/mol
InChI Key: OBOKCFHKXAENJD-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS 618072-01-8) is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of oncology. This product is offered as part of a collection of rare and unique chemicals for early discovery research. The compound features a 2-aminothiazole scaffold, a privileged structure in drug discovery known for its diverse pharmacological profile . The 2-aminothiazole core is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib, which highlights the therapeutic potential of this structural class . Derivatives of the 2-aminothiazole framework have demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . Researchers are exploring these compounds as small molecule antitumor agents with the potential to decrease drug resistance and reduce unpleasant side effects . Product Note: This product is intended for research purposes as a chemical reference standard and building block in synthetic chemistry. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Safety Note: Refer to the Material Safety Data Sheet (MSDS) for safe handling and storage information. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

CAS No.

618072-01-8

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

4-amino-N-benzyl-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H15N3OS2/c1-2-16-11(14)10(19-13(16)18)12(17)15-8-9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3,(H,15,17)

InChI Key

OBOKCFHKXAENJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Multi-Step Condensation and Cyclization

This method involves sequential condensation of thiourea derivatives with α-halo ketones, followed by cyclization. A representative protocol involves:

  • Formation of the thiazole core : Reacting 3-ethyl-2-thioxo-2,3-dihydrothiazole-4-amine with benzyl isocyanate in dimethylformamide (DMF) at 80°C for 12 hours.

  • Carboxamide introduction : Treating the intermediate with chloroacetyl chloride in the presence of triethylamine, achieving a 68% yield.

Key variables :

  • Solvent polarity (DMF > DMSO > THF) directly correlates with reaction rate.

  • Excess benzyl isocyanate (1.5 equivalents) minimizes side-product formation.

One-Pot Catalyzed Synthesis

Adapting methodologies from thiazolidin-4-one syntheses, this approach uses bismuth-based catalysts under solvent-free conditions:

  • Combine 2-amino-4-ethylthiazole, benzyl isocyanate, and thiourea in a 1:1.2:1 molar ratio.

  • Add Bi(SCH₂COOH)₃ (5 mol%) and heat at 70°C for 8 hours.

Outcomes :

  • Yield : 72–78%.

  • Advantages : Reduced purification steps and shorter reaction time compared to multi-step methods.

Comparative Analysis of Synthetic Methods

The table below evaluates four prominent routes based on scalability, yield, and practicality:

MethodCatalysts/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
Multi-Step CondensationDMF, Triethylamine80126895
One-Pot BismuthBi(SCH₂COOH)₃, Solvent-free7087898
PPG-Catalyzed CyclizationPolypropylene glycol11068397
Ultrasound-AssistedDSDABCOC, Ethanol25 (Ultrasound)28999

Data synthesized from

Key observations :

  • Ultrasound-assisted synthesis achieves the highest yield (89%) by enhancing reagent mixing and reducing energy barriers.

  • PPG-catalyzed routes offer superior scalability for industrial applications due to simplified workup procedures.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) accelerate nucleophilic attack at the thiazole’s C5 position but may degrade temperature-sensitive intermediates. Recent studies propose ionic liquids as alternatives, improving thermal stability while maintaining reaction rates.

Catalytic Systems

  • Bismuth complexes : Enhance cyclization efficiency but require stringent moisture control.

  • DSDABCOC : A quaternary ammonium salt that facilitates benzylation at ambient temperatures, reducing side reactions.

Byproduct Mitigation

Common byproducts include:

  • N-Benzyl urea derivatives : Formed via over-reaction of benzyl isocyanate; suppressed by stoichiometric control.

  • Thiazole ring-opened products : Minimized using anhydrous conditions and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s bioactivity and physicochemical properties are influenced by substituents at positions 3 (R1), 5 (R2), and the carboxamide side chain. Key analogs and their structural variations include:

Compound Name R1 R2 (Carboxamide) Key Features Reference
Target Compound Ethyl N-Benzyl Moderate hydrophobicity; molecular weight = 255.35 g/mol (C9H13N3OS2)
4-Amino-3-methyl-2-thioxo analog Methyl N-H (unsubstituted) Lower molecular weight (189.00 g/mol); reduced steric hindrance
4-Amino-3-phenyl-N-(4-sulfamoylphenyl) analog Phenyl N-(4-Sulfamoylphenyl) Enhanced hydrogen bonding due to sulfonamide group; potential antimicrobial
3-Allyl-N-cyclohexyl analog Allyl N-Cyclohexyl Increased lipophilicity; cyclohexyl may improve membrane permeability
3-Allyl-N-(3-pyridinylmethyl) analog Allyl N-(Pyridin-3-ylmethyl) Pyridine moiety introduces basicity; potential for π-π interactions
  • Key Observations: R1 Substituents: Ethyl (target) balances hydrophobicity and steric effects compared to bulkier phenyl (e.g., ) or smaller methyl groups (e.g., ). Carboxamide Modifications: The N-benzyl group in the target compound contributes to moderate hydrophobicity, whereas sulfamoyl () or pyridinyl () groups introduce polar interactions.

Structure-Activity Relationships (SAR)

  • Position 3 (R1) :
    • Ethyl (target) and allyl () groups optimize steric bulk for receptor binding without excessive hydrophobicity.
    • Phenyl () enhances aromatic interactions but may reduce solubility.
  • Position 5 (Carboxamide) :
    • Benzyl (target) provides moderate hydrophobicity for membrane penetration.
    • Sulfamoyl () and pyridinyl () groups introduce polarity, improving target specificity.

Biological Activity

4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused with a carboxamide group and includes several functional groups such as an amino group and a benzyl substituent, which enhance its chemical reactivity and biological potential.

Chemical Structure and Properties

The chemical formula for 4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is C₁₃H₁₅N₃OS₂. Its structure can be represented as follows:

Structure C13H15N3O2S2\text{Structure }\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}_{2}

Antimicrobial Activity

Research indicates that compounds within the thiazole family, including 4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, exhibit significant antimicrobial properties. Various studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivityIC50 (µg/mL)
4-amino-N-benzyl...Antibacterial1.61 ± 1.92
Benzothiazole derivativesAntimicrobial0.0033 - 0.046

These findings suggest that the thiazole moiety plays a crucial role in enhancing the antimicrobial efficacy of these compounds .

Antitumor Activity

The compound has also shown promising antitumor activity. In vitro studies have reported that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, a study indicated that certain thiazole derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin:

CompoundCell LineIC50 (µg/mL)
Thiazole derivativeJurkat cells<1.98
DoxorubicinJurkat cellsReference

The structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influence cytotoxicity .

The biological activity of 4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is believed to involve interactions with specific molecular targets within microbial and cancer cells. The compound may inhibit key enzymes or disrupt cellular processes essential for growth and replication:

  • Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and topoisomerase IV in E. coli, critical enzymes for bacterial DNA replication.
  • Cell Cycle Arrest : It potentially induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of thiazole derivatives against multidrug-resistant strains of Acinetobacter baumannii. Results indicated a significant reduction in bacterial load in treated patients compared to controls.
  • Antitumor Efficacy Study : A preclinical study evaluated the antitumor effects of thiazole derivatives on xenograft models of human cancer. The results showed a marked decrease in tumor size with minimal side effects observed.

Q & A

Basic Question: What are the most reliable synthetic routes for 4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how can purity be optimized?

Methodological Answer:
The compound is synthesized via a multi-step approach involving cyclocondensation and functional group coupling. Key steps include:

  • Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under reflux in ethanol, followed by purification via recrystallization (e.g., ethanol/water mixtures) .
  • Amide coupling : Introducing the benzyl group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) with N-benzylamine in anhydrous DMF. Reaction progress is monitored by TLC (Rf ~0.3 in ethyl acetate/hexane) .
  • Purity optimization : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>95% purity). Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry .

Advanced Question: How do substituent variations (e.g., ethyl vs. methyl at position 3) influence the compound’s biological activity, and how can conflicting data be resolved?

Methodological Answer:
Substituent effects are analyzed through structure-activity relationship (SAR) studies:

  • Ethyl vs. methyl : Ethyl groups enhance lipophilicity, potentially improving membrane permeability. Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) using analogs from (e.g., 3-ethyl vs. 3-methyl derivatives showed 2-fold higher activity) .
  • Data contradiction resolution :
    • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and buffer conditions (pH 7.4 vs. 6.8) to minimize variability.
    • Computational docking : Use Schrödinger Suite to model interactions with target binding pockets. For example, 3-ethyl may form van der Waals contacts with hydrophobic residues inaccessible to methyl .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR spectroscopy :
    • 1^1H NMR (DMSO-d6_6): Aromatic protons (δ 7.2–7.4 ppm, multiplet), NH2_2 (δ 6.8 ppm, broad singlet), and ethyl group (δ 1.2 ppm, triplet) .
    • 13^13C NMR: Thioxo sulfur (C=S) at δ 180–185 ppm, carbonyl (C=O) at δ 165–170 ppm .
  • FT-IR : Confirm thioamide (C=S stretch at 1250–1300 cm1^{-1}) and secondary amide (N–H bend at 1550 cm1^{-1}) .
  • Mass spectrometry : HRMS (ESI+) expected [M+H]+^+ at m/z 351.08 (C14_{14}H15_{15}N3_3OS2_2) .

Advanced Question: How can computational modeling predict this compound’s metabolic stability, and what experimental validation is required?

Methodological Answer:

  • In silico prediction :
    • Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability). Focus on metabolic hotspots (e.g., ethyl group oxidation) .
    • Molecular dynamics (MD) simulations (AMBER/NAMD) model hepatic microsomal stability over 50 ns trajectories .
  • Experimental validation :
    • Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH. Monitor parent compound depletion via LC-MS/MS (half-life >30 min suggests stability) .
    • Metabolite ID : Use UPLC-QTOF to detect hydroxylated or glucuronidated metabolites .

Basic Question: What are the primary challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Reaction optimization :
    • Replace ethanol with DCM for thiazole cyclization to improve solubility and heat transfer .
    • Use flow chemistry for amide coupling to enhance reproducibility and reduce side products .
  • Purification : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
  • Yield analysis : Track mass balance at each step; typical losses occur during crystallization (40–60% recovery) .

Advanced Question: How can conflicting cytotoxicity data across studies be reconciled, and what orthogonal assays are recommended?

Methodological Answer:

  • Root cause analysis :
    • Cell line variability : Test across 3+ lines (e.g., MCF-7, A549, HeLa) with standardized MTT protocols (48 hr exposure, 10% FBS) .
    • Apoptosis vs. necrosis : Confirm mechanism via Annexin V/PI staining and caspase-3 activation assays .
  • Orthogonal assays :
    • 3D spheroid models : Assess efficacy in physiologically relevant matrices (e.g., Matrigel) .
    • Transcriptomics : RNA-seq to identify off-target pathways (e.g., NF-κB or MAPK) .

Advanced Question: What strategies improve the compound’s solubility for in vivo studies without altering its core structure?

Methodological Answer:

  • Formulation approaches :
    • Nanoparticle encapsulation : Use PLGA-PEG (75:25) nanoparticles prepared by emulsification-solvent evaporation (size <200 nm, PDI <0.2) .
    • Co-solvent systems : 10% DMSO + 20% Cremophor EL in saline for intravenous dosing .
  • Salt formation : React with HCl to form a hydrochloride salt (improves aqueous solubility 5-fold) .
  • Pharmacokinetic validation : Measure plasma concentrations via LC-MS/MS after single-dose administration in rodents .

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